a-Glucametacin

Description

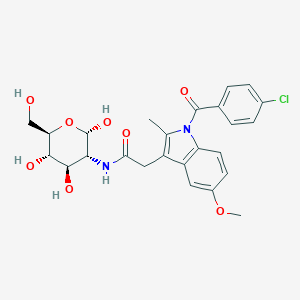

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O8/c1-12-16(10-20(30)27-21-23(32)22(31)19(11-29)36-25(21)34)17-9-15(35-2)7-8-18(17)28(12)24(33)13-3-5-14(26)6-4-13/h3-9,19,21-23,25,29,31-32,34H,10-11H2,1-2H3,(H,27,30)/t19-,21-,22-,23-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAJOMLFGCSBFF-OLXDQKQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C(C(C(OC4O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N[C@@H]4[C@H]([C@@H]([C@H](O[C@@H]4O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30518704 | |

| Record name | 2-{2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamido}-2-deoxy-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871014-84-5 | |

| Record name | 2-{2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamido}-2-deoxy-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanistic Profile of a-Glucametacin in Rheumatoid Arthritis: A Technical Guide for Researchers

This guide provides an in-depth exploration of the mechanism of action of a-Glucametacin, a non-steroidal anti-inflammatory drug (NSAID), with a specific focus on its application in rheumatoid arthritis (RA). Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of a-Glucametacin's pharmacology, drawing upon its relationship to its active metabolite, indomethacin, and the potential role of its glucosamine moiety.

Introduction: The Rationale for a Pro-Drug Approach in Rheumatoid Arthritis

Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, which leads to joint destruction, pain, and disability.[1] A cornerstone of RA symptom management is the use of NSAIDs to mitigate pain and inflammation.[2][3] a-Glucametacin, an amide of indometacin with glucosamine, is an NSAID developed to treat RA and other rheumatological disorders.[4][5] It represents a pro-drug strategy, aiming to optimize the therapeutic window of the potent anti-inflammatory agent, indomethacin.[6] The core principle of a pro-drug is to administer an inactive or less active compound that is metabolized in vivo to the active drug, potentially improving its pharmacokinetic profile and reducing adverse effects.[7][8]

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism through which a-Glucametacin exerts its anti-inflammatory, analgesic, and antipyretic effects is via the action of its active metabolite, indomethacin.[9] Indomethacin is a potent, non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9]

These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key lipid mediators of inflammation, pain, and fever.[9] In the context of rheumatoid arthritis, prostaglandins, particularly PGE2, contribute significantly to the signs and symptoms of inflammation, including vasodilation, increased vascular permeability, edema, and pain sensitization.[10]

By inhibiting COX-1 and COX-2, indomethacin blocks the production of these pro-inflammatory prostaglandins, thereby alleviating the inflammatory cascade within the synovium of arthritic joints.[9]

Figure 1: Core signaling pathway of a-Glucametacin's active metabolite.

Pharmacokinetics and the Role of the Glucosamine Moiety

a-Glucametacin is designed as a pro-drug of indomethacin.[5] While specific pharmacokinetic studies on a-Glucametacin are not extensively detailed in readily available literature, its structure as an amide of indomethacin with glucosamine suggests it undergoes hydrolysis in vivo to release the active indomethacin and glucosamine. This metabolic conversion is a critical step for its therapeutic activity. A similar pro-drug, acemetacin, which is an ester of indomethacin, is known to undergo esterolytic cleavage to release indomethacin.[11]

The glucosamine component of the molecule is a naturally occurring amino sugar and a fundamental building block for glycosaminoglycans, a major component of joint cartilage. While glucosamine itself is widely used as a dietary supplement for osteoarthritis, its efficacy in rheumatoid arthritis is less established.[12] Some studies suggest that glucosamine may have symptomatic effects in RA, potentially by reducing pain and decreasing the levels of matrix metalloproteinase-3 (MMP-3), an enzyme involved in cartilage degradation.[1] It has also been suggested to have independent anti-inflammatory properties, such as reducing the production of inflammatory mediators.[13] However, in the context of a-Glucametacin, the primary role of the glucosamine moiety is likely that of a carrier for the indomethacin, with the potential for improved gastrointestinal tolerability. A double-blind clinical trial comparing a-Glucametacin to indomethacin in patients with rheumatoid arthritis found that a-Glucametacin (at 420 mg daily) was equally potent as indomethacin (150 mg daily) in its anti-inflammatory activity but was associated with fewer side effects.[14]

Investigating the Mechanism of Action: Experimental Protocols

To rigorously assess the mechanism of action of a-Glucametacin in a research setting, a multi-step experimental approach is required. This typically involves in vitro assays to confirm the direct effects on the target enzymes and cellular pathways, followed by in vivo studies in animal models of rheumatoid arthritis to evaluate efficacy and physiological effects.

In Vitro Assessment of COX Inhibition

The foundational step is to confirm that a-Glucametacin, likely after metabolic activation, inhibits COX enzymes.

Objective: To determine the 50% inhibitory concentration (IC50) of a-Glucametacin's active metabolite against COX-1 and COX-2.

Methodology: In Vitro COX Inhibition Assay [7][15][16]

-

Enzyme Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Compound Preparation: Prepare a stock solution of a-Glucametacin and its active metabolite, indomethacin, in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

-

Assay Reaction: In a 96-well plate, combine the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in each well.

-

Inhibitor Addition: Add the diluted test compounds or a vehicle control to the wells.

-

Incubation: Incubate the plate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Detection: The COX peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a plate reader.[8]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Expected Outcome: This assay will quantify the potency of the active form of a-Glucametacin in inhibiting COX-1 and COX-2, allowing for a comparison of its selectivity profile with that of indomethacin and other NSAIDs.

Cellular Assay: Measurement of Prostaglandin E2 Production

To confirm the downstream effect of COX inhibition in a cellular context, the production of PGE2 can be measured in cultured cells.

Objective: To quantify the reduction in PGE2 production by cells treated with a-Glucametacin upon inflammatory stimulation.

Methodology: PGE2 Measurement by ELISA [10][17][18][19][20]

-

Cell Culture: Culture appropriate cells, such as synovial fibroblasts or macrophages, in multi-well plates.

-

Pre-treatment: Treat the cells with various concentrations of a-Glucametacin or indomethacin for a specified period.

-

Inflammatory Stimulation: Induce an inflammatory response by adding a stimulant such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β).

-

Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

ELISA Assay: Perform a competitive ELISA using a commercial kit.

-

Add standards and collected supernatants to a microtiter plate pre-coated with a monoclonal antibody specific for PGE2.

-

Add an enzyme-conjugated PGE2 (e.g., HRP-conjugated) which competes with the PGE2 in the sample for binding to the antibody.

-

Wash the plate to remove unbound components.

-

Add a substrate solution and measure the color development using a spectrophotometer at 450 nm. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the known standards. Calculate the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.

In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Model

The CIA model in mice is a widely used preclinical model for rheumatoid arthritis as it shares many immunological and pathological features with the human disease.[21][22]

Objective: To evaluate the therapeutic efficacy of a-Glucametacin in reducing the clinical signs of arthritis in a mouse model.

Methodology: Collagen-Induced Arthritis (CIA) in DBA/1 Mice [23][24][25]

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Emulsify type II bovine or chicken collagen with Complete Freund's Adjuvant (CFA). Administer a subcutaneous injection of the emulsion at the base of the tail of DBA/1 mice (a susceptible strain).

-

Booster Immunization (Day 21): Administer a second subcutaneous injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).

-

-

Treatment Protocol:

-

Once clinical signs of arthritis appear (typically around day 26-35), randomize the mice into treatment groups (e.g., vehicle control, a-Glucametacin, indomethacin).

-

Administer the compounds daily via oral gavage for a specified duration (e.g., 2-3 weeks).

-

-

Clinical Assessment:

-

Monitor the mice daily or every other day for the onset and severity of arthritis.

-

Score each paw based on a scale that assesses erythema and swelling (e.g., 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema, 4 = maximal inflammation with joint deformity). The maximum score per mouse is typically 16.

-

-

Histopathological Analysis:

-

At the end of the study, sacrifice the mice and collect the joints.

-

Fix, decalcify, and embed the joints in paraffin.

-

Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

-

Biomarker Analysis:

-

Collect blood samples to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

-

Figure 2: Experimental workflow for investigating a-Glucametacin's mechanism.

Quantitative Data Summary

| Parameter | a-Glucametacin | Indomethacin | Reference |

| Therapeutic Dose in RA | 420 mg/day | 100-150 mg/day | [2][14] |

| Primary Mechanism | Pro-drug; metabolized to Indomethacin | Non-selective COX-1/COX-2 Inhibitor | [5][9] |

| Clinical Efficacy vs. Indomethacin | Equally potent | - | [14] |

| Side Effect Profile vs. Indomethacin | Fewer side effects reported | - | [14] |

Conclusion

a-Glucametacin functions as a pro-drug, delivering the potent NSAID indomethacin to exert its anti-inflammatory effects in rheumatoid arthritis. Its core mechanism of action is the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in the synthesis of pro-inflammatory prostaglandins. The conjugation with glucosamine appears to confer a favorable side effect profile compared to its parent compound, indomethacin, while maintaining equivalent therapeutic potency. The experimental workflows outlined in this guide provide a robust framework for researchers to further elucidate the nuanced pharmacological properties of a-Glucametacin and to explore the full potential of this pro-drug strategy in the management of rheumatoid arthritis.

References

-

Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

-

Rosloniec, E. F., Cremer, M., Kang, A. H., Myers, L. K., & Brand, D. D. (2008). Protocol for the induction of arthritis in C57BL/6 mice. Nature Protocols, 3(4), 612–618. Retrieved from [Link]

-

Jasin, H. E. (2014). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 4(13), e1168. Retrieved from [Link]

-

AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

-

Springer Nature Experiments. (2018). Collagen-Induced Arthritis Models. Retrieved from [Link]

-

Meri Sehat. (n.d.). Glucosamine For Arthritis: Does It Really Work? Retrieved from [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131–144. Retrieved from [Link]

-

Mathies, H. (1978). [Indometacin glucosamide in the therapy of rheumatoid arthritis (author's transl)]. Arzneimittel-Forschung, 28(7), 1200–1201. Retrieved from [Link]

-

Assay Genie. (n.d.). Technical Manual PGE2 ELISA Kit. Retrieved from [Link]

-

Elabscience. (n.d.). PGE2 (Prostaglandin E2) ELISA Kit. Retrieved from [Link]

-

Nakamura, H., Masuko, K., Yudoh, K., Kato, T., Kamada, T., & Kawahara, T. (2007). Effects of glucosamine administration on patients with rheumatoid arthritis. Rheumatology International, 27(3), 213–218. Retrieved from [Link]

-

AMSBIO. (n.d.). Human Prostaglandin E2 (PGE2) Elisa kit. Retrieved from [Link]

-

Wikipedia. (n.d.). Glucametacin. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Glucosamine sulfate? Retrieved from [Link]

-

The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. Retrieved from [Link]

-

Nakamura, H., Masuko, K., Yudoh, K., Kato, T., Kamada, T., & Kawahara, T. (2007). Effects of glucosamine administration on patients with rheumatoid arthritis. Rheumatology International, 27(3), 213–218. Retrieved from [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. Retrieved from [Link]

-

Academic Journals. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Retrieved from [Link]

-

Wikipedia. (n.d.). Analgesic. Retrieved from [Link]

-

Miehlke, K., & Lues, I. (1991). Acemetacin and indomethacin in the treatment of rheumatoid arthritis: a double-blind comparative study in general practice. Current Medical Research and Opinion, 12(5), 332–341. Retrieved from [Link]

-

Drugs.com. (n.d.). Indomethacin Alternatives Compared. Retrieved from [Link]

-

Wikipedia. (n.d.). Glucametacin. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Glucametacin used for? Retrieved from [Link]

-

Mayo Clinic. (n.d.). Indomethacin (oral route) - Side effects & dosage. Retrieved from [Link]

-

GoodRx. (n.d.). Meloxicam vs. Indocin for Rheumatoid Arthritis and Osteoarthritis. Retrieved from [Link]

-

Dell, H. D., Fiedler, J., Jacobi, H., & Kamp, R. (1977). [Metabolism and pharmacokinetics of acemetacin in man (author's transl)]. Arzneimittel-Forschung, 27(6), 1322–1327. Retrieved from [Link]

-

Expert Opinion on Drug Metabolism & Toxicology. (2017). Metabolic pathways and pharmacokinetics of natural medicines with low permeability. Retrieved from [Link]

Sources

- 1. Effects of glucosamine administration on patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indomethacin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. goodrx.com [goodrx.com]

- 4. Effects of glucosamine administration on patients with rheumatoid arthritis | Semantic Scholar [semanticscholar.org]

- 5. Glucametacin - Wikipedia [en.wikipedia.org]

- 6. Acemetacin and indomethacin in the treatment of rheumatoid arthritis: a double-blind comparative study in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. academicjournals.org [academicjournals.org]

- 9. What is Glucametacin used for? [synapse.patsnap.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. [Metabolism and pharmacokinetics of acemetacin in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glucosamine for Arthritis: Does It Work? | Meri Sehat [merisehat.pk]

- 13. What is the mechanism of Glucosamine sulfate? [synapse.patsnap.com]

- 14. [Indometacin glucosamide in the therapy of rheumatoid arthritis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. file.elabscience.com [file.elabscience.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. resources.amsbio.com [resources.amsbio.com]

- 21. chondrex.com [chondrex.com]

- 22. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]

- 23. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bio-protocol.org [bio-protocol.org]

- 25. resources.amsbio.com [resources.amsbio.com]

Synthesis and chemical properties of a-Glucametacin

An In-Depth Technical Guide to the Synthesis and Chemical Properties of α-Glucametacin

This guide provides a comprehensive technical overview of α-Glucametacin, an important non-steroidal anti-inflammatory drug (NSAID). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical principles governing its synthesis, its physicochemical properties, and the analytical methodologies required for its characterization. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also educational, reflecting a deep understanding of the underlying organic chemistry.

Introduction to α-Glucametacin

α-Glucametacin is a semi-synthetic derivative of Indometacin, a well-established NSAID. Structurally, it is the N-acetyl-glucosamide conjugate of indometacin, formed by creating an amide linkage between the carboxylic acid of indometacin and the C-2 amino group of D-glucosamine.[1] This modification is significant from a pharmaceutical standpoint. The conjugation with glucosamine, a naturally occurring amino sugar, is intended to improve the gastrointestinal (GI) tolerance of the parent drug, a common limitation associated with long-term NSAID therapy.[2] Like its parent compound, Glucametacin exerts its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[3][4][5]

The "α" designation in α-Glucametacin refers to the stereochemistry at the anomeric carbon (C-1) of the glucosamine moiety. While this guide focuses on the synthesis of the conjugate, precise control of anomeric configuration often requires specific glycosylation strategies, though in the context of forming an N-acyl bond at the C-2 position, the anomeric center is typically a pre-existing feature of the glucosamine starting material.

Chemical Properties and Characterization

A thorough understanding of the chemical properties of α-Glucametacin is fundamental for its development, formulation, and quality control.

Structure and Physicochemical Properties

The molecular structure of Glucametacin combines the lipophilic indometacin core with the hydrophilic glucosamine sugar. This amphiphilic nature influences its solubility, stability, and pharmacokinetic profile. Key identifying information is summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide | [5] |

| Molecular Formula | C₂₅H₂₇ClN₂O₈ | [5] |

| Molecular Weight | 518.9 g/mol | [5] |

| CAS Number | 52443-21-7 | [5] |

| Appearance | Expected to be an off-white to pale yellow solid | General knowledge |

| Solubility | While specific data is scarce, its structure suggests limited solubility in water and better solubility in polar organic solvents like methanol, ethanol, and DMSO. The glucosamine moiety enhances aqueous solubility compared to indometacin. Strategies like using cyclodextrins can further improve the aqueous solubility of such drug conjugates.[6] | [7][8] |

| Stability | The primary points of chemical instability are the amide and ester linkages within the indometacin core and the newly formed amide bond, which can be susceptible to hydrolysis under strong acidic or basic conditions. The glycosidic linkage is generally stable under neutral and basic conditions but can be cleaved under acidic conditions. | General chemical principles |

Analytical Characterization

Confirmation of the synthesis and purity of α-Glucametacin requires a suite of analytical techniques.

-

Thin-Layer Chromatography (TLC): A fundamental technique for monitoring reaction progress and assessing the purity of column fractions. A typical mobile phase would be a mixture of a polar and a less polar solvent, such as Dichloromethane/Methanol (e.g., 9:1 v/v), with visualization under UV light (254 nm) and/or by staining with a potassium permanganate solution.[2]

-

High-Performance Liquid Chromatography (HPLC): Used for quantitative purity analysis and stability studies. A reverse-phase C18 column with a gradient elution of water (often with 0.1% TFA or formic acid) and acetonitrile or methanol is a standard starting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides definitive structural confirmation. Expected signals include aromatic protons from the chlorobenzoyl and indole rings, a singlet for the methoxy group (OCH₃), a singlet for the indole methyl group (CH₃), methylene protons (CH₂) from the acetate linker, and a complex set of signals in the 3-5 ppm region corresponding to the protons of the glucosamine ring. The amide proton (NH) signal would also be present, its chemical shift being solvent-dependent.

-

¹³C NMR: Complements the ¹H NMR data, showing distinct signals for all 25 carbons, including the carbonyl carbons of the amides and the ester, the aromatic carbons, and the carbons of the sugar ring.

-

-

Mass Spectrometry (MS): Confirms the molecular weight. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, typically observing the [M+H]⁺ or [M+Na]⁺ ions.

-

Infrared (IR) Spectroscopy: Identifies key functional groups. Characteristic absorption bands would include O-H and N-H stretching (broad, ~3300 cm⁻¹), C=O stretching for the amides and ester (~1650-1750 cm⁻¹), and C-Cl stretching (~750 cm⁻¹).[9]

Synthesis of α-Glucametacin

The synthesis of α-Glucametacin is a classic example of peptide coupling chemistry applied to a carbohydrate scaffold. The core transformation is the formation of an amide bond between the carboxylic acid of indometacin and the primary amine of glucosamine.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of α-Glucametacin breaks the target amide bond, leading to two commercially available starting materials: Indometacin and D-(+)-Glucosamine .

Caption: Retrosynthetic analysis of α-Glucametacin.

The primary synthetic challenge lies in the chemoselective acylation of the C-2 amino group of glucosamine in the presence of five free hydroxyl groups. While protection-deprotection strategies are possible, they add steps and reduce overall yield. A more elegant approach is to use modern coupling reagents under controlled conditions that favor N-acylation over O-acylation due to the higher nucleophilicity of the amine. Using glucosamine hydrochloride is common, which requires the addition of a non-nucleophilic base to liberate the free amine in situ.

The chosen strategy, adapted from established methodologies for conjugating NSAIDs to glucosamine, involves the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in conjunction with an additive like Hydroxybenzotriazole (HOBt).[2]

-

Rationale for EDCI/HOBt: This combination is highly effective for forming amide bonds under mild conditions. EDCI activates the carboxylic acid of indometacin to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and racemization. This activated ester then reacts cleanly with the amine of glucosamine.[2]

-

Choice of Base: A tertiary amine base like Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) is required to neutralize the hydrochloride salt of glucosamine and the HCl generated during the reaction, driving the equilibrium towards product formation.

Proposed Synthetic Pathway

Caption: Synthetic pathway for α-Glucametacin.

Detailed Experimental Protocol

This protocol is a representative methodology based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Materials and Reagents:

-

Indometacin (1.0 eq)

-

D-(+)-Glucosamine hydrochloride (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Triethylamine (Et₃N) (2.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Indometacin (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq).

-

Solvent Addition: Dissolve the mixture in a minimal amount of anhydrous DMF and add anhydrous THF (to constitute a ~0.1 M solution with respect to indometacin).

-

Activation: Cool the flask to 0°C in an ice bath and stir the solution for 30 minutes. This pre-activation step allows for the formation of the HOBt-activated ester of indometacin.

-

Amine Addition: In a separate flask, suspend D-(+)-Glucosamine hydrochloride (1.1 eq) in anhydrous THF. Add Triethylamine (2.5 eq) and stir for 15 minutes at room temperature to liberate the free amine.

-

Coupling Reaction: Slowly add the glucosamine suspension to the activated indometacin solution at 0°C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC (e.g., DCM:MeOH 9:1), observing the consumption of indometacin.[2]

-

Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the THF. b. Dilute the remaining residue with Ethyl Acetate (EtOAc). c. Wash the organic layer sequentially with water (2x), saturated aq. NaHCO₃ (2x), and brine (1x). The aqueous washes remove unreacted glucosamine, excess coupling reagents, and other water-soluble byproducts. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to isolate the pure α-Glucametacin.

-

Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain α-Glucametacin as a solid. Characterize using the analytical methods described in Section 2.2.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

Conclusion

α-Glucametacin represents a thoughtful medicinal chemistry approach to improving the therapeutic profile of a classic NSAID. Its synthesis, while straightforward in concept, requires a careful and principled application of modern organic chemistry techniques to ensure chemoselectivity and purity. The protocols and properties detailed in this guide provide a robust framework for researchers engaged in the synthesis, development, and analysis of this and related NSAID bioconjugates. The successful execution of these methods hinges on a clear understanding of the reaction mechanism and meticulous attention to experimental detail, from reagent handling to final product characterization.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Glucametacin?

- Patsnap Synapse. (2024, June 15). What is Glucametacin used for?

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3033980, Glucametacin. Retrieved from [Link]

-

Wikipedia. (n.d.). Glucametacin. Retrieved from [Link]

-

Capelli, L., Chianese, V., La Montagna, G., & Giordano, M. (1981). Further studies on glucametacin in rheumatoid arthritis and in other chronic types of rheumatism. Current Medical Research and Opinion, 7(4), 227–233. [Link]

-

Analgesic - Wikipedia. (n.d.). Retrieved from [Link]

-

Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1126. [Link]

-

Soni, P., & Kumar, S. (2014). Bioequivalence & Bioavailability. Journal of Bioequivalence & Bioavailability, 6(4). [Link]

-

Wang, C., et al. (2015). Chemical Structure and Immunomodulating Activities of an α-Glucan Purified from Lobelia chinensis Lour. Molecules, 20(12), 21376–21387. [Link]

-

Jones, R. A., Thillier, Y., Panda, S. S., Rivera Rosario, N., Hall, C. D., & Katritzky, A. R. (2014). Synthesis and Characterisation of Glucosamine-NSAID Bioconjugates. Organic & Biomolecular Chemistry, 12(40), 8026-8034. [Link]

Sources

- 1. Glucametacin - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. What is the mechanism of Glucametacin? [synapse.patsnap.com]

- 4. What is Glucametacin used for? [synapse.patsnap.com]

- 5. Glucametacin | C25H27ClN2O8 | CID 3033980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. - MedCrave online [medcraveonline.com]

- 7. Analgesic - Wikipedia [en.wikipedia.org]

- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Structure and Immunomodulating Activities of an α-Glucan Purified from Lobelia chinensis Lour - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of α-Glucametacin

Introduction

α-Glucametacin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the indoleacetic acid class. Structurally, it is an amide conjugate of the potent NSAID indomethacin and glucosamine. This unique combination positions α-Glucametacin as a compound of interest for researchers and drug development professionals in the field of rheumatology and pain management. It is designed to leverage the well-established anti-inflammatory and analgesic properties of indomethacin while potentially offering a modified pharmacokinetic profile and additional benefits attributed to the glucosamine moiety. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic profile of α-Glucametacin, drawing upon the extensive knowledge of its parent compound, indomethacin, and related prodrugs like acemetacin, to offer a detailed understanding for scientific application.

Pharmacokinetic Profile

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its therapeutic efficacy and safety. As a prodrug, the pharmacokinetics of α-Glucametacin are intrinsically linked to its conversion to the active metabolite, indomethacin.

Absorption

Upon oral administration, α-Glucametacin is expected to be absorbed from the gastrointestinal tract. While specific data for α-Glucametacin is limited, insights can be drawn from its parent compound, indomethacin, which is rapidly and completely absorbed following oral administration, with peak plasma concentrations typically reached within 1 to 2 hours.[1] The presence of food may delay the peak concentration of indomethacin without affecting the total amount absorbed.[1] The glucosamine component of α-Glucametacin is also readily absorbed orally, with a bioavailability of approximately 44%.

It is hypothesized that the amide linkage in α-Glucametacin is hydrolyzed in the gastrointestinal tract or during first-pass metabolism in the liver, releasing indomethacin and glucosamine into the systemic circulation.

Distribution

Once in the systemic circulation, the active metabolite indomethacin is extensively bound to plasma proteins, primarily albumin (approximately 99%).[1] This high degree of protein binding influences its distribution into various tissues. Indomethacin exhibits a volume of distribution ranging from 0.34 to 1.57 L/kg.[2] Notably, it penetrates well into the synovial fluid, reaching concentrations comparable to those in plasma, which is clinically relevant for the treatment of arthritic conditions.[1][3] Indomethacin can also cross the blood-brain barrier and the placenta.[1][3]

Metabolism

The primary metabolic fate of α-Glucametacin is its conversion to indomethacin. Indomethacin itself undergoes extensive hepatic metabolism, primarily through O-demethylation and N-deacylation, followed by glucuronidation.[4][5] The major metabolites, O-desmethylindomethacin and N-deschlorobenzoylindomethacin, are pharmacologically inactive.[1] Cytochrome P450 enzymes, particularly CYP2C9, are involved in the metabolism of indomethacin.[5]

Acemetacin, the glycolic acid ester of indomethacin, serves as a useful analogue for understanding the metabolism of α-Glucametacin. Acemetacin is metabolized to indomethacin through esterolytic cleavage.[6] Similarly, α-Glucametacin is anticipated to undergo hydrolysis of its amide bond to yield indomethacin.

Excretion

The elimination of indomethacin and its metabolites occurs through both renal and fecal routes. Approximately 60% of an administered dose of indomethacin is excreted in the urine, primarily as glucuronide conjugates, while a significant portion is also eliminated in the feces via biliary secretion.[1] Indomethacin undergoes enterohepatic circulation, which can contribute to its sustained plasma concentrations.[1] The elimination half-life of indomethacin is variable, generally ranging from 2.6 to 11.2 hours.[2]

Table 1: Summary of Key Pharmacokinetic Parameters for Indomethacin (Active Metabolite of α-Glucametacin)

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~100% | [3] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [1] |

| Plasma Protein Binding | ~99% (primarily albumin) | [1] |

| Volume of Distribution (Vd) | 0.34 - 1.57 L/kg | [2] |

| Elimination Half-life (t½) | 2.6 - 11.2 hours | [2] |

| Primary Route of Elimination | Hepatic metabolism followed by renal and fecal excretion | [1] |

| Major Metabolites | O-desmethylindomethacin, N-deschlorobenzoylindomethacin (inactive) | [1] |

Pharmacodynamic Profile

The pharmacodynamic properties of α-Glucametacin are predominantly dictated by its active metabolite, indomethacin, a potent inhibitor of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of both COX-1 and COX-2 enzymes.[4][7] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7]

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.[7]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[7]

By inhibiting both COX isoforms, indomethacin effectively reduces the production of prostaglandins, thereby alleviating the signs and symptoms of inflammation.

}

Caption: Mechanism of action of α-Glucametacin via its active metabolite, indomethacin, which non-selectively inhibits COX-1 and COX-2 enzymes.Potential Role of the Glucosamine Moiety

The inclusion of glucosamine in the structure of α-Glucametacin raises the possibility of additional pharmacodynamic effects. Glucosamine is an amino sugar that serves as a fundamental building block for the synthesis of glycosaminoglycans and proteoglycans, essential components of articular cartilage.[7] In vitro studies have suggested that glucosamine may have chondroprotective effects by stimulating the synthesis of cartilage matrix components and inhibiting their degradation.[4] Clinical trials have shown that glucosamine sulfate can provide symptomatic relief in patients with osteoarthritis, although its disease-modifying effects are still a subject of research.[5][8]

It is plausible that the glucosamine released from the hydrolysis of α-Glucametacin could contribute to the overall therapeutic effect, particularly in the context of osteoarthritis, by providing a substrate for cartilage repair. However, further studies are required to definitively establish the clinical significance of this contribution.

Experimental Protocols

To facilitate further research into α-Glucametacin and similar compounds, this section provides detailed methodologies for key pharmacokinetic and pharmacodynamic assays.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical approach for determining the oral bioavailability and key pharmacokinetic parameters of an NSAID in rats.

Objective: To determine the plasma concentration-time profile, Cmax, Tmax, AUC, and oral bioavailability of α-Glucametacin.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (250-300 g) are used. Animals are fasted overnight before dosing.

-

Drug Administration:

-

Intravenous (IV) Group: A cohort of rats receives a single IV bolus dose of α-Glucametacin (e.g., 5 mg/kg) via the tail vein to determine the AUC for 100% bioavailability.

-

Oral (PO) Group: Another cohort receives a single oral gavage dose of α-Glucametacin (e.g., 20 mg/kg).

-

-

Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma. Plasma samples are stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of α-Glucametacin and its active metabolite, indomethacin, are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the following parameters:

-

Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) are determined directly from the plasma concentration-time data.

-

The area under the plasma concentration-time curve (AUC) is calculated using the linear trapezoidal rule.

-

Oral bioavailability (F) is calculated using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.

-

}

Caption: Experimental workflow for an in vivo pharmacokinetic study of α-Glucametacin in a rodent model.In Vitro Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant system to assess the inhibitory potency and selectivity of an NSAID on COX-1 and COX-2.[1][9]

Objective: To determine the IC50 values of α-Glucametacin (and its active metabolite) for the inhibition of COX-1 and COX-2 in human whole blood.

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).

-

COX-1 Assay (Thromboxane B2 Production):

-

Aliquots of whole blood are incubated with various concentrations of the test compound (α-Glucametacin or indomethacin) or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Blood is allowed to clot for 60 minutes at 37°C to induce platelet aggregation and subsequent COX-1-mediated thromboxane A2 (TXA2) production.

-

Serum is separated by centrifugation, and the stable metabolite of TXA2, thromboxane B2 (TXB2), is measured by a specific enzyme immunoassay (EIA).

-

-

COX-2 Assay (Prostaglandin E2 Production):

-

Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle control.

-

Lipopolysaccharide (LPS; e.g., 10 µg/mL) is added to induce COX-2 expression in monocytes.

-

The blood is incubated for 24 hours at 37°C.

-

Plasma is separated by centrifugation, and the level of prostaglandin E2 (PGE2), a major product of COX-2, is measured by a specific EIA.

-

-

Data Analysis:

-

The percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound.

-

The IC50 value (the concentration of the compound that produces 50% inhibition) is determined by non-linear regression analysis of the concentration-response curve.

-

The COX-2/COX-1 selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

-

Conclusion

α-Glucametacin represents a scientifically intriguing modification of the well-established NSAID, indomethacin. Its pharmacokinetic profile is anticipated to be largely governed by its efficient conversion to indomethacin, which exhibits predictable absorption, extensive distribution to sites of inflammation, and a well-characterized metabolic and excretory pathway. The primary pharmacodynamic effect of α-Glucametacin is the potent, non-selective inhibition of COX-1 and COX-2 enzymes by its active metabolite, indomethacin, leading to effective anti-inflammatory and analgesic actions. The presence of the glucosamine moiety offers the potential for complementary chondroprotective effects, although further investigation is warranted to fully elucidate its clinical relevance. The experimental protocols provided herein offer a robust framework for the continued investigation of α-Glucametacin and other novel NSAID candidates, enabling researchers and drug development professionals to further refine our understanding of this important class of therapeutic agents.

References

- [No Author]. Glucosamine for the Treatment of Osteoarthritis: The Time Has Come for Higher-Dose Trials. [No Source Provided].

- Helleberg L. Clinical pharmacokinetics of indomethacin. Clinical Pharmacokinetics. 1981;6(4):245-258.

- Ostapowicz G, Fontana RJ, Schiødt FV, et al. Results of a prospective study of acute liver failure at 17 tertiary care centers in the United States. Annals of Internal Medicine. 2002;137(12):947-954.

- Almind M, Christensen P, Vestergaard P. Plasma concentrations of indomethacin in volunteers after single and multiple doses of indomethacin and indomethacin-sustained-release tablets. European Journal of Clinical Pharmacology. 1985;28(2):209-212.

- [No Author]. [Pharmacokinetics and bioavailability study on acetaminophen oral drop in healthy volunteers]. Zhongguo Yao Li Xue Bao. 1996;17(3):273-275.

- Jerussi TP, Tanga MJ, Schabacker TA, et al. The metabolism of indomethacin in the rat. Drug Metabolism and Disposition. 1983;11(5):449-456.

- Dell HD, Doersing M, Fischer W, et al. [Metabolism and pharmacokinetics of acemetacin in man (author's transl)]. Arzneimittel-Forschung. 1980;30(8a):1371-1379.

- Patrignani P, Panara MR, Greco A, et al. Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Journal of Pharmacology and Experimental Therapeutics. 1994;271(3):1705-1712.

- [No Author].

- [No Author]. Randomized, controlled trial of glucosamine for treating osteoarthritis of the knee. Western Journal of Medicine. 2001;175(5):304-305.

- [No Author]. Potential relief for osteoarthritis moves to clinical trial after animal studies. USC News. March 22, 2023.

- [No Author]. Osteoarthritis: Experimental Drug May Help Reduce Symptoms. Healthline. March 22, 2023.

- [No Author]. Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). ResearchGate.

- [No Author]. Inhibition of cyclooxygenase pathway by NSAIDs. Coxibs as well as... ResearchGate.

- [No Author]. Glucametacin. Wikipedia.

- [No Author]. What is Glucametacin used for?

- [No Author]. A diagram of the COX inhibition method via NSAID. Created with BioRender.com. ResearchGate.

- [No Author]. Schematic representation of inhibition of the inflammatory cascade by... ResearchGate.

- [No Author]. COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.

- [No Author]. COX Activity Assay Kit. Cayman Chemical.

- [No Author]. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity. ResearchGate.

- [No Author]. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology. 2010;644:117-129.

- [No Author]. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology. 2002;53(5):473-480.

- [No Author]. The efficacy and tolerability of glucosamine sulfate in the treatment of knee osteoarthritis: A randomized, double-blind, placebo-controlled trial. Current Therapeutic Research. 2005;66(6):494-506.

- [No Author]. Indomethacin.

- [No Author]. A Review of Articular Cartilage Pathology and the Use of Glucosamine Sulfate.

- [No Author]. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids.

- [No Author]. Physiological effects of oral glucosamine on joint health: current status and consensus on future research priorities.

- [No Author]. Pharmacokinetic/pharmacodynamic modelling of NSAIDs in a model of reversible inflammation in the cat. Journal of Veterinary Pharmacology and Therapeutics. 2004;27(4):221-234.

- [No Author]. Indomethacin.

- [No Author]. Pharmacokinetics and anti-inflammatory effect of naproxen in rats with acute and subacute spinal cord injury.

- [No Author]. Correlation between in vitro and in vivo concentration–effect relationships of naproxen in rats and healthy volunteers. British Journal of Pharmacology. 2007;151(4):455-465.

- [No Author]. Kinetic modelling of NSAID action on COX-1: focus on in vitro/in vivo aspects and drug combinations.

- [No Author]. Kinetic modelling of NSAID action on COX-1: Focus on in vitro/in vivo aspects and drug combinations. ResearchGate.

- [No Author]. Choice of characteristics and their bioequivalence ranges for the comparison of absorption rates of immediate-release drug formulations. Statistics in Medicine. 1997;16(24):2869-2883.

- [No Author].

- [No Author]. Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Lume - UFRGS. November 30, 2022.

- [No Author]. Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. ResearchGate.

- [No Author]. Single Dose Pharmacokinetics and Bioavailability of Glucosamine in the Rat. University of Alberta.

- [No Author]. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals. 2010;3(7):2340-2367.

Sources

- 1. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sites.ualberta.ca [sites.ualberta.ca]

- 4. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The efficacy and tolerability of glucosamine sulfate in the treatment of knee osteoarthritis: A randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic modelling of NSAID action on COX-1: focus on in vitro/in vivo aspects and drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of Articular Cartilage Pathology and the Use of Glucosamine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to a-Glucametacin: A Prodrug Approach for Non-Selective COX-1/COX-2 Inhibition

Executive Summary: a-Glucametacin is a non-steroidal anti-inflammatory drug (NSAID) designed as a prodrug of the potent, non-selective cyclooxygenase (COX) inhibitor, indomethacin. Structurally, it is an amide of indomethacin and glucosamine. This design strategy aims to mitigate the notable gastrointestinal side effects associated with indomethacin by masking the active carboxylic acid moiety until after absorption, thereby reducing direct mucosal irritation. Upon metabolic activation, a-Glucametacin releases indomethacin, which exerts its therapeutic effects by potently inhibiting both COX-1 and COX-2 enzymes, thus blocking the synthesis of prostaglandins that mediate pain and inflammation. This guide provides a detailed examination of its mechanism of action, the underlying COX pathways, and the experimental methodologies used to characterize its active metabolite.

Introduction to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and the COX Enzymes

NSAIDs represent a cornerstone in the management of pain, inflammation, and fever.[1] The primary mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes.[2][3] The discovery of two distinct COX isoforms, COX-1 and COX-2, was a pivotal moment in pharmacology. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including the protection of the gastric mucosa and regulation of platelet aggregation.[4][5] In contrast, the COX-2 isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, making it the primary source of prostaglandins at sites of inflammation.[4][6]

This dichotomy led to the hypothesis that the therapeutic anti-inflammatory effects of NSAIDs are derived from COX-2 inhibition, while the common adverse effects, particularly gastrointestinal toxicity, result from the inhibition of the homeostatic COX-1 enzyme.[4][7] While this prompted the development of selective COX-2 inhibitors, non-selective inhibitors remain crucial therapeutic agents. a-Glucametacin represents a sophisticated approach to leveraging the high potency of a non-selective inhibitor, indomethacin, while attempting to improve its safety profile through a prodrug design.[8]

a-Glucametacin: A Prodrug Strategy

Rationale and Chemical Profile

Indomethacin is a highly potent inhibitor of both COX isoforms but its clinical use can be limited by a significant incidence of gastrointestinal side effects.[7][9] The prodrug strategy for indomethacin involves chemically modifying its structure to create an inactive precursor that is converted into the active drug within the body.[1][10] a-Glucametacin is an amide conjugate of indomethacin and glucosamine.[8] This modification masks the free carboxylic acid group of indomethacin, which is implicated in direct topical irritation of the gastric mucosa. The intent is for the intact, inactive prodrug to be absorbed, with subsequent hydrolysis in the circulatory system or liver releasing the active indomethacin.[10]

Chemical Structure and Properties

The fundamental properties of a-Glucametacin are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide | [5] |

| Molecular Formula | C25H27ClN2O8 | [5] |

| Molar Mass | 518.95 g·mol−1 | [8] |

| CAS Number | 52443-21-7 | [5] |

The Cyclooxygenase (COX) Pathway and Mechanism of Action

The therapeutic effect of a-Glucametacin is entirely dependent on its metabolic conversion to indomethacin.

Metabolic Activation of a-Glucametacin

While specific pharmacokinetic studies on a-Glucametacin are limited, the metabolic pathway is inferred from its structure and data from analogous indomethacin prodrugs, such as acemetacin and proglumetacin.[4][11][12] The amide bond linking indomethacin and glucosamine is expected to undergo enzymatic hydrolysis in the plasma and/or liver to release two molecules: the active drug, indomethacin, and the naturally occurring amino sugar, glucosamine. The parent compound, a-Glucametacin, is presumed to have minimal intrinsic activity against COX enzymes, a key feature of its design to protect the gastrointestinal tract during oral administration.

Prostaglandin Synthesis via the COX Pathway

Once released, indomethacin acts on the COX pathway. This pathway begins with the liberation of arachidonic acid from the cell membrane phospholipids by phospholipase A2.[13] Arachidonic acid is then converted by the cyclooxygenase activity of COX-1 or COX-2 into the unstable intermediate, Prostaglandin G2 (PGG2), which is subsequently reduced to Prostaglandin H2 (PGH2) by the enzyme's peroxidase activity.[11][14] PGH2 serves as the common precursor for a variety of cell-specific prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane (TXA2).[6][11]

Quantitative Inhibitory Profile of the Active Metabolite: Indomethacin

The pharmacological activity of a-Glucametacin is defined by the COX inhibition profile of indomethacin. Indomethacin is a potent, non-selective inhibitor with a notable preference for COX-1 over COX-2.[15] This potent inhibition of both isoforms underlies its strong anti-inflammatory efficacy as well as its potential for side effects.

In Vitro COX Inhibition Data for Indomethacin

The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The table below consolidates IC50 values for indomethacin against COX-1 and COX-2 from published literature. Variations in absolute values can be attributed to differences in experimental systems (e.g., enzyme source, substrate concentration).

| Study Reference | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| Kato et al. (2001) | 0.0090 | 0.31 | 34.4 |

| Blanco et al. (2000) | 0.063 | 0.48 | 7.6 |

The Selectivity Index is calculated as IC50(COX-2) / IC50(COX-1). A higher value indicates greater selectivity for COX-1.

These data quantitatively demonstrate that indomethacin is a sub-micromolar inhibitor of both COX isoforms, with a 7- to 34-fold higher potency against COX-1.[15] This profile is consistent with its classification as a potent, non-selective NSAID.

Standard Methodologies for Assessing COX Inhibition

To determine the IC50 values for compounds like indomethacin, a robust in vitro enzyme assay is required. This protocol serves as a self-validating system by including appropriate controls and a reference compound.

Detailed Protocol: In Vitro Colorimetric COX Inhibition Assay

This method measures the peroxidase activity of the COX enzyme, which is coupled to the colorimetric oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Materials:

-

Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

TMPD (colorimetric substrate)

-

Arachidonic Acid (enzyme substrate)

-

Test Compound (a-Glucametacin), Active Metabolite (Indomethacin), and Reference Inhibitor (e.g., Celecoxib) dissolved in DMSO

-

96-well microplate and plate reader capable of measuring absorbance at ~590 nm

Protocol Steps:

-

Reagent Preparation: Prepare working solutions of enzymes, cofactors, and substrates in Assay Buffer. Prepare serial dilutions of the test compounds and reference inhibitor in DMSO, followed by a final dilution in Assay Buffer.

-

Plate Setup: Designate wells for:

-

Blank: Assay Buffer only.

-

100% Activity Control: Enzyme, buffer, heme, and vehicle (DMSO).

-

Inhibitor Wells: Enzyme, buffer, heme, and various concentrations of the test compound/inhibitor.

-

-

Enzyme and Inhibitor Incubation: To the appropriate wells, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

-

Add 10 µL of the diluted test compound, reference inhibitor, or vehicle (DMSO) to the corresponding wells.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

-

Peroxidase Reaction Initiation: Add 20 µL of the TMPD solution to all wells.

-

COX Reaction Initiation: Initiate the primary enzymatic reaction by adding 20 µL of the arachidonic acid solution to all wells except the blank.

-

Kinetic Measurement: Immediately place the plate in a reader pre-set to 37°C and measure the absorbance at 590 nm every minute for 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Normalize the data by subtracting the blank and expressing the inhibitor well rates as a percentage of the 100% Activity Control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Experimental Workflow Diagram

Conclusion

a-Glucametacin is a rationally designed prodrug that leverages the high therapeutic potency of indomethacin, a non-selective COX-1/COX-2 inhibitor. Its mechanism of action is indirect, relying on metabolic hydrolysis to release the active indomethacin moiety. This approach is primarily aimed at enhancing gastrointestinal tolerability by minimizing direct contact of the active, acidic NSAID with the upper GI mucosa. The pharmacological effects are therefore characteristic of indomethacin: potent, non-selective inhibition of prostaglandin synthesis, leading to effective anti-inflammatory and analgesic outcomes. For researchers and drug developers, understanding a-Glucametacin requires a dual focus: first on the pharmacokinetic properties of the prodrug itself (absorption and hydrolysis), and second on the well-characterized pharmacodynamic profile of its active metabolite, indomethacin.

References

-

Ahern, K., & Rajagopal, I. (2023). 6.10: Prostaglandin Synthesis. Biology LibreTexts. Available at: [Link]

-

Buczynski, M. W., Dumlao, D. S., & Dennis, E. A. (2009). Thematic Review Series: The Lipidome. An integrated approach to lipidomics and eicosanoid analysis. Journal of Lipid Research, 50(6), 1015–1038. Available at: [Link]

-

Vane, J. R. (1994). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 96(3A), 2S-8S. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of Prostaglandins (PG) and Thromboxanes (TX). PubChem Pathway. Available at: [Link]

-

Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls Publishing. Available at: [Link]

-

National Center for Biotechnology Information. Glucametacin. PubChem Compound Summary for CID 3033980. Available at: [Link]

-

Kato, M., Nishida, S., Kitasato, H., Sakata, N., & Kawai, S. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679–1685. Available at: [Link]

-

Creative Diagnostics. (2021). Introduction to Prostaglandin. Available at: [Link]

-

Kristin, M. (2022). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Journal of Pharmacology and Pharmaceutical Sciences, 25(16), 131. Available at: [Link]

-

Bacchi, S., Palumbo, P., Sponta, A., & Coppolino, M. F. (2012). Clinical pharmacology of non-steroidal anti-inflammatory drugs: a review. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 11(1), 52–64. Available at: [Link]

-

Khan, K. N., Masferrer, J. L., & Woerner, B. M. (2004). Prostaglandin biosynthesis pathways. ResearchGate. Available at: [Link]

-

Kalgutkar, A. S., Rowlinson, S. W., & Marnett, L. J. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(6), 559–563. Available at: [Link]

-

Patsnap. (2024). What is the mechanism of Glucametacin?. Patsnap Synapse. Available at: [Link]

-

Kato, M., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679-1685. Available at: [Link]

-

Blanco, F. J., Guitian, R., Moreno, J., de Toro, F. J., & Galdo, F. (2000). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. The Journal of Rheumatology, 27(4), 1040–1045. Available at: [Link]

-

Ueno, K., Shioya, M., & Horie, T. (1991). Pharmacokinetics of indomethacin ester prodrugs: gastrointestinal and hepatic toxicity and the hydrolytic capacity of various tissues in rats. Journal of Pharmacobio-Dynamics, 14(1), 1-8. Available at: [Link]

-

Helleberg, L. (1981). Clinical pharmacokinetics of indomethacin. Clinical Pharmacokinetics, 6(4), 245–258. Available at: [Link]

-

Wikipedia. Indometacin. Available at: [Link]

-

Şahin, A., & Köklü, S. (2023). Comparison of The Gastrointestinal Side Effects of Selective COX-2 Inhibitor Celecoxib and Indomethacin in Patients With Osteoarthritis: NSAIDs and Gastric Findings. Journal of European Internal Medicine Professionals, 4(1), 1-5. Available at: [Link]

-

Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2021). New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies. Archiv der Pharmazie, 354(4), e2000328. Available at: [Link]

-

Patsnap. (2024). What is the mechanism of Proglumetacin Maleate?. Patsnap Synapse. Available at: [Link]

-

Alván, G., Orme, M., Bertilsson, L., Ekstrand, R., & Palmér, L. (1975). Pharmacokinetics of indomethacin. Clinical Pharmacology and Therapeutics, 18(3), 364–373. Available at: [Link]

-

Favari, L., & Castañeda-Hernández, G. (1998). Pharmacokinetics of acemetacin and its active metabolite indomethacin in rats during acute hepatic damage and liver regeneration. Annals of Hepatology, 15(2), 49-53. Available at: [Link]

-

Livshits, A., & Seif, F. (2023). COX Inhibitors. StatPearls Publishing. Available at: [Link]

-

Wikipedia. Glucametacin. Available at: [Link]

-

Benvenuti, C., & Segre, G. (1983). Pharmacokinetics and metabolism of [14C]-proglumetacin after oral administration in the rat. Arzneimittel-Forschung, 33(10), 1442–1446. Available at: [Link]

Sources

- 1. Chemical synthesis of an indomethacin ester prodrug and its metabolic activation by human carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acemetacin and indomethacin: differential inhibition of constitutive and inducible cyclo-oxygenases in human gastric mucosa and leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and metabolism of [14C]-proglumetacin after oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucametacin | C25H27ClN2O8 | CID 3033980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of The Gastrointestinal Side Effects of Selective COX-2 Inhibitor Celecoxib and Indomethacin in Patients With Osteoarthritis: NSAIDs and Gastric Findings | Journal of European Internal Medicine Professionals [jeimp.com]

- 8. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of indomethacin ester prodrugs: gastrointestinal and hepatic toxicity and the hydrolytic capacity of various tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Proglumetacin Maleate? [synapse.patsnap.com]

- 11. medigraphic.com [medigraphic.com]

- 12. researchgate.net [researchgate.net]

- 13. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 14. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro and In Vivo Anti-inflammatory Activity of α-Glucametacin

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. However, their clinical utility is often hampered by significant adverse effects, particularly gastrointestinal toxicity. This guide delves into the pharmacological evaluation of α-Glucametacin, an amide derivative of the potent NSAID indomethacin, designed to mitigate these risks while retaining therapeutic efficacy.[1] We will explore the core in vitro and in vivo methodologies used to characterize its anti-inflammatory profile, providing both the theoretical basis for experimental choices and detailed, actionable protocols. This document serves as a comprehensive technical resource, synthesizing data on α-Glucametacin's mechanism of action, its effects on key inflammatory mediators, and its performance in established preclinical models of inflammation.

Introduction: The Rationale for NSAID Derivatization

Indomethacin is a highly potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[2][3] Its efficacy in reducing pain, fever, and inflammation is well-established.[4] However, this potent activity comes at a cost. By inhibiting both the inducible COX-2 enzyme at sites of inflammation and the constitutive COX-1 enzyme, which plays a crucial role in protecting the gastric mucosa, indomethacin carries a high risk of causing peptic ulcers and gastrointestinal bleeding.[5][6]

This significant drawback has driven the development of indomethacin derivatives with the goal of improving its safety profile. α-Glucametacin (also known as indomethacin glucosamide) is one such derivative, created by forming an amide linkage between indomethacin and glucosamine.[1] The central hypothesis is that this modification may alter the drug's physicochemical properties, potentially reducing direct contact-related gastric irritation or altering its absorption and distribution, thereby localizing its anti-inflammatory effects and sparing the gastrointestinal tract. This guide provides the technical framework for testing that hypothesis.

In Vitro Evaluation: Cellular and Enzymatic Mechanisms

To dissect the anti-inflammatory activity of α-Glucametacin at a molecular level, a series of in vitro assays are essential. These assays allow for the controlled investigation of its effects on specific cell types and enzymatic pathways central to the inflammatory cascade.

Cellular Model: Lipopolysaccharide (LPS)-Stimulated Macrophages

Macrophages are key players in the innate immune response. When activated by stimuli like bacterial lipopolysaccharide (LPS), they produce a host of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8] Therefore, the LPS-stimulated macrophage model is a robust and widely used system for the initial screening of anti-inflammatory compounds.[9][10]

Rationale for Model Selection:

-

Relevance: Macrophage activation is a critical event in many inflammatory diseases.

-

Reproducibility: Cell lines such as murine RAW 264.7 or human THP-1 provide consistent and reproducible responses to LPS.[8][11]

-

High-Throughput: The model is amenable to 96-well plate formats, allowing for the efficient testing of multiple concentrations of a compound.

Key In Vitro Assays and Protocols

Principle: In inflamed tissues, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in NO production.[9] NO is a highly reactive molecule, but it is rapidly oxidized to the stable metabolite nitrite (NO₂⁻) in cell culture media. The Griess reaction is a colorimetric assay that quantifies nitrite levels as a proxy for NO production.[12][13]

Experimental Protocol: Griess Assay

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of α-Glucametacin or a vehicle control (e.g., DMSO). Incubate for 1 hour.

-

Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

In a new 96-well plate, add 50 µL of the collected supernatant.

-

Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).[14]

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[14]

-

Incubate for another 10 minutes at room temperature.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.[15]

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Principle: The primary mechanism of indomethacin and its derivatives is the inhibition of COX-1 and COX-2.[16] Fluorometric or LC-MS/MS-based enzymatic assays using purified recombinant human or ovine COX enzymes can directly measure the inhibitory potential of α-Glucametacin and determine its selectivity.[17][18]

Experimental Protocol: Fluorometric COX Inhibition Assay (General Steps)

-

Reagent Preparation: Prepare assay buffer, heme cofactor, and purified COX-1 or COX-2 enzyme solution according to the kit manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience).[19][20]

-

Inhibitor Preparation: Prepare serial dilutions of α-Glucametacin, indomethacin (as a positive control), and a selective COX-2 inhibitor like celecoxib in a suitable solvent (e.g., DMSO).[21]

-

Enzyme Reaction Setup: In a 96-well opaque plate, add the assay buffer, heme, and COX enzyme to each well.

-

Pre-incubation: Add the test inhibitors to the appropriate wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme binding.[18]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to all wells.[21]

-

Detection: The reaction produces prostaglandin G2 (PGG2), which can be detected by a fluorescent probe.[17] Measure the fluorescence kinetically over 5-10 minutes using a plate reader (e.g., Ex/Em = 535/587 nm).[21]

-

Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Summary of Expected In Vitro Data

The results from these assays can be effectively summarized in a table to compare the potency of α-Glucametacin with its parent compound, indomethacin.

| Compound | IC₅₀ for NO Inhibition (µM) | IC₅₀ for COX-1 Inhibition (µM) | IC₅₀ for COX-2 Inhibition (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| α-Glucametacin | Data | Data | Data | Data |

| Indomethacin | Data | Data | Data | Data |

| Celecoxib | Data | Data | Data | Data |

In Vivo Validation: Preclinical Models of Acute Inflammation

While in vitro assays are crucial for mechanistic insights, in vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety in a whole biological system. The carrageenan-induced paw edema model is the gold-standard assay for screening acute anti-inflammatory drugs.[22][23]

Carrageenan-Induced Paw Edema in Rats

Principle: The subplantar injection of carrageenan, a sulfated polysaccharide, into a rat's paw elicits a well-characterized, acute, and highly reproducible inflammatory response.[24][25] This response is biphasic: an early phase (0-2 hours) mediated by histamine and serotonin, and a later phase (3-6 hours) primarily driven by the overproduction of prostaglandins, which is mediated by COX-2.[22] This makes the model particularly sensitive to NSAIDs.

Rationale for Model Selection:

-

Predictive Value: The model has a long history of successfully identifying clinically effective anti-inflammatory agents.[26]

-

Mechanism-Relevant: The late phase of inflammation is directly related to the target of α-Glucametacin (COX enzymes).

-

Quantitative Endpoint: The primary endpoint, paw swelling (edema), is easily and objectively measured using a plethysmometer.

Experimental Protocol: Paw Edema Assay

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-220g) for at least one week under standard laboratory conditions.

-

Grouping: Randomly divide animals into groups (n=6-8 per group):

-

Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)

-

Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

-